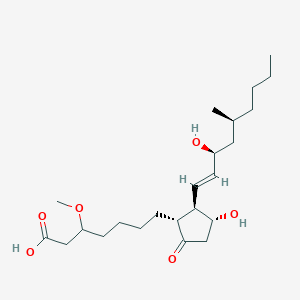

3-Methoxylimaprost

Description

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Synthesis and Purification of 3-Methoxylimaprost

Executive Summary & Chemical Context[1][2][3][4]

3-Methoxylimaprost is a structural analog of Limaprost (an oral Prostaglandin E1 derivative).[1] While Limaprost is characterized by a trans-

In pharmaceutical development, this compound primarily serves two critical roles:

-

Impurity Reference Standard: It is a ubiquitous process impurity formed during the methanolic workup or purification of Limaprost.[1]

-

Structural Probe: It is used to study the metabolic stability of the

-chain in PGE1 analogs.[1]

This guide details the de novo synthesis of the Limaprost scaffold followed by the regioselective installation of the methoxy group at C3, concluding with a self-validating HPLC purification protocol.

Retrosynthetic Analysis & Strategy

The synthesis of 3-Methoxylimaprost is best approached by first constructing the parent molecule, Limaprost, via the Corey Lactone route, followed by a controlled conjugate addition.[1]

Strategic Disconnection

-

-Chain Installation: The C1–C7 chain is installed via a Wittig reaction.[1] For Limaprost, this yields the

- -Chain Installation: The C13–C20 chain (containing the 17S,20-dimethyl moiety) is installed via Horner-Wadsworth-Emmons (HWE) reaction.[1]

-

Functionalization: The 3-methoxy group is introduced post-scaffold construction via base-catalyzed Michael addition.[1]

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the derivation of the 3-methoxy target from the parent Limaprost scaffold via conjugate addition.[1]

Step-by-Step Synthesis Protocol

Phase 1: Construction of the Limaprost Scaffold

Prerequisite: Start with commercially available Corey Lactone Benzoate or Diol.[1]

Step 1.1:

-

Reagents: Dimethyl-(3-methyl-2-oxohept-5-ynyl)phosphonate, NaH, THF.[1]

-

Procedure: Deprotonate the phosphonate with NaH in THF at 0°C. Add Corey Lactone aldehyde. Stir for 1 hour.

-

Outcome: Formation of the

-unsaturated ketone at C13–C14.[1] -

Critical Control: Stereoselectivity is generally trans (E).[1]

Step 1.2: Stereoselective Reduction & Protection [1]

-

Reagents: (S)-CBS Catalyst, Catecholborane (or

), then TBDMSCl/Imidazole.[1] -

Mechanism: The C15 ketone must be reduced to the (S)-alcohol.[1] The 17-methyl group introduces complexity; CBS reduction is preferred for high diastereomeric excess (de).[1]

-

Protection: Protect the resulting C11 and C15 hydroxyls as TBDMS ethers to survive the subsequent basic conditions.

Step 1.3:

-

Reagents: (4-Carboxybutyl)triphenylphosphonium bromide, KOtBu, Toluene/THF.[1]

-

Modification for Limaprost: Unlike standard PGE1, Limaprost has a

double bond.[1] This is typically installed by using a specific phosphonate or by eliminating a sulfoxide/selenoxide intermediate at C2.[1] -

Alternative (Direct): Use trimethyl phosphonoacetate analogs if building the chain sequentially, but the standard industrial route often employs a modified Wittig followed by isomerization or elimination.[1]

Phase 2: Targeted Synthesis of 3-Methoxylimaprost

This is the differentiating step where the "impurity" is synthesized as the target.[1]

Reaction Logic: The

Protocol:

-

Substrate: Dissolve 1.0 eq of Limaprost Methyl Ester (protected or unprotected) in anhydrous Methanol (MeOH) .

-

Catalyst: Add 0.1 eq of Sodium Methoxide (NaOMe) or Potassium Carbonate (

).[1] -

Conditions: Stir at 0°C to Room Temperature (RT) under Argon. Monitor by TLC/UPLC.[1]

-

Quench: Neutralize with Acetic Acid (AcOH) to pH 6-7.

-

Workup: Evaporate MeOH, redissolve in EtOAc, wash with brine.

Step 2.2: Hydrolysis (If Free Acid is Required) [1]

-

Reagents: LiOH (aq), THF/MeOH.[1]

-

Conditions: 0°C for 4 hours.

-

Caution: The 3-methoxy group is an ether and is stable to base, but the PGE ring (beta-hydroxy ketone) is sensitive to dehydration (forming PGA/PGB analogs).[1] Keep temperature low.

Purification Strategy

Purifying 3-Methoxylimaprost from residual Limaprost and stereoisomers requires high-resolution Reverse Phase HPLC (RP-HPLC).[1]

Physicochemical Differences

| Property | Limaprost (Parent) | 3-Methoxylimaprost (Target) |

| Chromophore | UV active ( | Weak UV (loss of conjugation) |

| Polarity | Less Polar | More Polar (Ether oxygen + saturation) |

| Retention Time (C18) | Later Eluting | Earlier Eluting |

Preparative HPLC Protocol

-

Column: C18 Hybrid (e.g., Waters XBridge or Phenomenex Gemini), 5

m, -

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Detection: UV at 210 nm (for the carbonyl) and ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) is highly recommended because the 3-methoxy derivative has low UV absorbance compared to the conjugated parent.[1]

DOT Diagram: Purification Workflow

Figure 2: Purification logic flow. Note that the target elutes before the parent due to increased polarity and saturation.[1]

Quality Control & Characterization

To validate the identity of 3-Methoxylimaprost, the following spectral features must be confirmed:

-

Mass Spectrometry (ESI-MS):

-

1H-NMR (500 MHz, CDCl3):

-

Disappearance: The olefinic protons of the

-chain (typically -

Appearance: A sharp singlet at

ppm corresponding to the -

Methine Proton: A new signal for H-3 (chiral center where methoxy attached) will appear around

3.6–3.8 ppm.[1]

-

-

Stereochemistry:

References

-

Limaprost Structure & Pharmacology

-

Prostaglandin Synthesis (Corey Lactone Route)

-

Impurity Profiling of Limaprost

-

Limaprost Alfadex Impurities and Standards. Clearsynth / Pharmaffiliates (Industry Reference).[1]

-

-

Michael Addition to Enones (General Mechanism)

-

3-Methoxy Limaprost (Specific Entity)

Sources

3-Methoxylimaprost CAS number and chemical properties

Executive Summary

3-Methoxylimaprost (CAS 1224443-96-2) is a specific structural analog and process-related impurity of Limaprost , a prostaglandin E1 derivative used for the treatment of thromboangiitis obliterans and lumbar spinal canal stenosis. Chemically, it is the product of a Michael addition of methanol across the

This guide provides a comprehensive technical analysis of 3-Methoxylimaprost, detailing its physicochemical properties, formation mechanism, and analytical characterization. It is intended to support impurity profiling, reference standard qualification, and stability assessments in drug development workflows.

Part 1: Chemical Identity & Structural Analysis

Unlike the parent compound Limaprost, which possesses a trans-double bond at the C2 position, 3-Methoxylimaprost is a saturated dihydro-derivative with a methoxy group substitution at C3. This structural modification significantly alters its chromatographic behavior and stability profile.

Identification Data

| Parameter | Specification |

| Common Name | 3-Methoxylimaprost |

| Synonyms | 3-methoxy-2,3-dihydrolimaprost; 3-methoxy-17 |

| CAS Number | 1224443-96-2 |

| Molecular Formula | |

| Molecular Weight | 412.56 g/mol |

| Parent Compound | Limaprost (CAS 74397-12-9) |

| Structural Class | Prostaglandin E1 Analog / Impurity |

Structural Visualization

The following diagram illustrates the structural relationship between Limaprost and its 3-methoxy derivative, highlighting the saturation of the

Figure 1: Structural transformation from Limaprost to 3-Methoxylimaprost via Michael addition.[1]

Part 2: Physicochemical Properties

Understanding the solubility and stability profile of 3-Methoxylimaprost is critical for developing robust analytical methods (HPLC/LC-MS) for its detection.

Solubility Profile

| Solvent | Solubility (approx.) | Application Note |

| DMF | ~30 mg/mL | Preferred for stock solution preparation. |

| DMSO | ~30 mg/mL | Suitable for biological assays; avoid for NMR if exchangeable protons are of interest. |

| Ethanol | ~50 mg/mL | Standard solvent for handling; ensure anhydrous to prevent hydrolysis.[1] |

| PBS (pH 7.2) | ~1 mg/mL | Limited aqueous solubility; requires co-solvent or cyclodextrin complexation for higher concentrations. |

Stability & Handling

-

Storage: -20°C (Desiccated).

-

Hygroscopicity: Moderately hygroscopic.

-

Reactivity: The removal of the conjugated double bond makes the cyclopentanone ring slightly less prone to dehydration (formation of PGA derivatives) compared to Limaprost, but the compound remains sensitive to strong acids and bases.

-

Handling Protocol:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Prepare stock solutions in Ethanol or DMSO.

-

Purge headspace with inert gas (Argon/Nitrogen) after use to prevent oxidation of the side chains.

-

Part 3: Formation Mechanism & Synthesis

The presence of 3-Methoxylimaprost is typically indicative of methanol exposure during the synthesis or purification of Limaprost. Limaprost contains an

Reaction Pathway

-

Electrophilic Site: The Carbon-3 (C3) position of Limaprost is electron-deficient due to conjugation with the C1 carboxylic acid (via the C2=C3 bond). Correction: In PGE series, the conjugation is typically within the ring (PGA) or if the alpha chain has a double bond conjugated to the acid? Actually, Limaprost has a C2-C3 trans double bond conjugated to the C1-carboxyl group, making C3 susceptible to nucleophilic attack.

-

Nucleophilic Attack: Methoxide (or methanol under acidic/basic catalysis) attacks the C3 position.

-

Protonation: The resulting enolate is protonated at C2, yielding the saturated 3-methoxy derivative.

Note: This reaction creates a new chiral center at C3. Synthetic preparations typically yield a mixture of diastereomers unless stereoselective catalysts are used.

Figure 2: Step-wise formation mechanism of 3-Methoxylimaprost.

Part 4: Analytical Characterization

For the identification and quantification of 3-Methoxylimaprost in Limaprost drug substances, the following methodologies are recommended.

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion:

at m/z 411.5 . -

Key Transitions:

-

Quantifier: 411.5

379.5 (Loss of Methanol, characteristic of methoxy group). -

Qualifier: 411.5

317.2 (Loss of side chain fragments).

-

HPLC Conditions (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm. -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 3-Methoxylimaprost is more polar than Limaprost due to the loss of the double bond and addition of oxygen, but the methoxy group adds lipophilicity. Generally, it elutes before Limaprost in standard RP conditions.

-

Detection: UV is not recommended for high sensitivity because the loss of the C2-C3 double bond breaks the conjugation with the carboxyl group, significantly reducing UV absorbance at 210-220 nm. CAD (Charged Aerosol Detection) or MS is required.

References

-

GlpBio . (2023). 3-methoxy Limaprost Product Monograph. Retrieved from [Link]

-

PubChem . (2023). Limaprost Compound Summary. Retrieved from [Link]

- Hamada, Y., et al. (1988). Synthesis and properties of Limaprost. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to Limaprost, an Orally Active Prostaglandin E1 Analog

A Note to the Reader: The initial request specified "3-Methoxylimaprost." However, a comprehensive search of scientific literature and pharmaceutical databases yielded no information on a compound with this specific name. It is highly probable that the intended subject was Limaprost , a well-documented and clinically significant oral prostaglandin E1 analog. This guide has been developed to provide a thorough technical overview of Limaprost, assuming this likely intent.

Introduction: The Advent of an Oral Prostaglandin Therapy

Prostaglandin E1 (PGE1) and its synthetic analogs are a class of potent lipid compounds renowned for their significant vasodilatory and platelet aggregation inhibitory effects.[1] These therapeutic actions are primarily mediated through their agonistic activity at prostanoid EP receptors. For decades, the clinical utility of PGE1 was hampered by its rapid metabolism and the need for parenteral administration. The development of Limaprost, an orally active PGE1 analog, represented a significant therapeutic advancement.

Limaprost was the result of collaborative research between Ono Pharmaceutical Co., Ltd. and Dainippon Sumitomo Pharma (now Sumitomo Pharma).[2][3] It was first approved in Japan in 1988 for the treatment of ischemic symptoms, including ulcers, pain, and coldness associated with thromboangiitis obliterans.[4] This approval marked a milestone, offering a convenient oral treatment option for a condition previously managed with more invasive therapies. Recognizing its mechanism of improving blood flow, its indication was later expanded in 2001 to treat subjective symptoms and walking disability in patients with acquired lumbar spinal canal stenosis.[3]

This guide provides a detailed examination of the discovery, mechanism of action, and pharmacological profile of Limaprost, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Cascade of Cellular Signaling

Limaprost exerts its pharmacological effects by acting as an agonist at specific G-protein coupled prostanoid receptors.[2] The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP is the linchpin of Limaprost's therapeutic effects.

In vascular smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in smooth muscle relaxation and subsequent vasodilation.[1] This widening of the blood vessels improves peripheral circulation.[5] In platelets, the rise in cAMP inhibits their activation and aggregation, contributing to the prevention of microthrombi formation.[2][5]

The following diagram illustrates the signaling cascade initiated by Limaprost:

Caption: Limaprost signaling pathway leading to vasodilation and platelet inhibition.

Therapeutic Indications and Clinical Development

The clinical utility of Limaprost has been primarily established in two key areas:

-

Thromboangiitis Obliterans: Limaprost is indicated for the improvement of ischemic symptoms such as ulcers, pain, and coldness of the hands and feet associated with this condition.

-

Acquired Lumbar Spinal Canal Stenosis: The drug is used to alleviate subjective symptoms like pain and numbness in the lower limbs and to improve walking ability.[3] This indication is based on evidence that Limaprost improves blood flow to the cauda equina, the bundle of spinal nerves in the lumbar region.

While successful in these areas, the development of Limaprost for other indications has been met with challenges. In 2013, development for the treatment of carpal tunnel syndrome was discontinued after a Phase II study failed to demonstrate the anticipated efficacy.[4] Similarly, development for cervical spondylosis was halted in 2008.[3]

| Indication | Status | Highest Phase | Key Findings |

| Thromboangiitis Obliterans | Approved (Japan, 1988) | Marketed | Improvement of ischemic symptoms (ulcers, pain, coldness).[3] |

| Lumbar Spinal Canal Stenosis | Approved (Japan, 2001) | Marketed | Improvement in subjective symptoms (pain, numbness) and walking ability.[3] |

| Carpal Tunnel Syndrome | Discontinued (2013) | Phase II | Failed to demonstrate anticipated efficacy.[4] |

| Cervical Spondylosis | Discontinued (2008) | Phase II | Failed to demonstrate anticipated efficacy.[3] |

Experimental Protocols: Assessing Anti-Platelet Activity

A crucial aspect of characterizing Limaprost and other PGE1 analogs is quantifying their anti-platelet aggregation effects. Light Transmission Aggregometry (LTA) is a standard in vitro method for this purpose.

Protocol: Light Transmission Aggregometry (LTA)

Objective: To quantify the inhibitory effect of Limaprost on platelet aggregation induced by an agonist (e.g., ADP).

Materials:

-

Freshly drawn whole blood from healthy, drug-free donors in citrate-containing tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP).

-

Limaprost or other test compounds.

-

Light Transmission Aggregometer.

Methodology:

-

Sample Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g for 15 minutes) to obtain PPP.

-

Adjust the platelet count in the PRP if necessary.

-

-

Assay Procedure:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the test compound (Limaprost) or vehicle control to the PRP and incubate for a specified time.

-

Add the platelet agonist (e.g., ADP) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the maximum percentage of aggregation.

-

Determine the slope of the aggregation curve.

-

Compare the results from Limaprost-treated samples to the vehicle control to quantify the inhibitory effect.

-

Caption: Workflow for Light Transmission Aggregometry (LTA) to assess anti-platelet activity.

Comparative Pharmacology and Future Directions

Limaprost is one of several synthetic PGE1 analogs, including Alprostadil and Misoprostol, each with distinct therapeutic profiles and administration routes.[1][6] Limaprost's key advantage is its oral bioavailability, which offers greater convenience compared to the parenteral administration of Alprostadil.[1]

While direct head-to-head clinical trials are limited, the available data suggests Limaprost is effective for its approved indications.[1] The choice of a specific PGE1 analog for therapeutic development depends on the target indication, desired pharmacokinetic profile, and tolerability.

Future research may explore the potential of Limaprost and other PGE1 analogs in new therapeutic areas. For instance, studies have investigated the role of PGE1 in rescuing ciliogenesis in certain kidney diseases and its potential in combination therapies for chronic myeloid leukemia.[7][8] These investigations highlight the diverse biological activities of this class of molecules and suggest that their full therapeutic potential has yet to be realized.

Conclusion

Limaprost stands as a significant achievement in prostaglandin research, providing a valuable oral therapy for debilitating vascular and neurological conditions. Its well-defined mechanism of action, centered on EP receptor agonism and cAMP elevation, provides a solid foundation for its vasodilatory and anti-platelet effects. While its development for new indications has faced hurdles, the foundational science and clinical success of Limaprost continue to inform and inspire the development of novel therapies targeting the prostaglandin signaling pathway.

References

- A Comparative Guide to Limaprost and Other Prostaglandin E1 Analogs for Researchers and Drug Development Professionals. Benchchem.

- An In-depth Technical Review of Limaprost Pharmacology. Benchchem.

- LIMAPROST. Inxight Drugs.

- What is Limaprost used for?.

- Limaprost | C22H36O5 | CID 6438378. PubChem - NIH.

- Discontinuation of Development for the Additional Indication of Carpal-Tunnel Syndrome, for Limaprost, an Oral Prostaglandin E1 Analogue. Sumitomo Pharma.

- Misoprostol: a prostaglandin E1 analogue. PubMed.

- Prostaglandin E1 as therapeutic molecule for Nephronophthisis and related ciliop

- Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discontinuation of Development for the Additional Indication of Carpal-Tunnel Syndrome, for Limaprost, an Oral Prostaglandin E1 Analogue | Sumitomo Pharma [sumitomo-pharma.com]

- 5. What is Limaprost used for? [synapse.patsnap.com]

- 6. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E1 as therapeutic molecule for Nephronophthisis and related ciliopathies | bioRxiv [biorxiv.org]

- 8. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxylimaprost structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methoxylimaprost

Abstract

This technical guide provides a comprehensive analysis of the anticipated structure-activity relationship (SAR) of 3-Methoxylimaprost, a novel analog of the established prostaglandin E1 (PGE1) derivative, limaprost. As direct research on 3-Methoxylimaprost is not publicly available, this document establishes a framework for its evaluation based on the known pharmacology of limaprost and the extensive SAR data for prostaglandin analogs. We will explore the foundational pharmacology of limaprost, hypothesize the potential impact of the C3-methoxy modification on receptor binding, signaling, and metabolic stability, and provide detailed experimental protocols to empirically determine its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel prostanoid therapeutics.

Introduction to Limaprost: The Parent Moiety

Limaprost is a potent, orally active synthetic analog of prostaglandin E1 (PGE1).[1][2] It was developed to have a longer half-life and greater potency than the endogenous PGE1.[3] Clinically, limaprost is utilized for its vasodilatory and anti-platelet aggregation properties, finding application in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2]

The primary mechanism of action for limaprost involves its agonistic activity at prostanoid EP receptors, which are G-protein coupled receptors (GPCRs).[2] Specifically, it is known to be an agonist at the EP2 receptor subtype.[2] Binding to these receptors, particularly on vascular smooth muscle cells and platelets, activates the Gαs subunit, which in turn stimulates adenylate cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] This elevation in cAMP is the key second messenger responsible for its therapeutic effects:

-

In Vascular Smooth Muscle: Increased cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation and vasodilation.[4]

-

In Platelets: Elevated cAMP levels inhibit platelet activation and aggregation, contributing to its antithrombotic effects.[2][4]

The chemical structure of prostaglandins is comprised of a C20 fatty acid skeleton with a central five-membered cyclopentane ring and two side chains, designated as the alpha (α) and omega (ω) chains.[5] The specific arrangement of functional groups on this scaffold dictates the receptor binding affinity and selectivity, and consequently, the biological activity.

The 3-Methoxy Modification: A Structural Hypothesis

The introduction of a methoxy (-OCH3) group at the C3 position of the cyclopentane ring in limaprost represents a novel structural modification. Based on established prostaglandin SAR, any alteration to the cyclopentane ring can be expected to have a significant impact on the molecule's activity.[6] While variations in this ring often lead to reduced activity, the specific nature of the modification is critical.[6]

We can hypothesize several potential consequences of this C3-methoxy addition:

-

Steric and Electronic Effects on Receptor Binding: The cyclopentane ring and its substituents, particularly the hydroxyl groups at C11 and the keto group at C9 in PGE1 analogs, are crucial for orienting the molecule within the receptor binding pocket.[1] The introduction of a methoxy group at C3 could:

-

Introduce steric hindrance, potentially altering the preferred conformation of the cyclopentane ring and affecting its fit within the EP receptor binding site.

-

Modify the electronic profile of the ring, which could influence key hydrogen bonding or other non-covalent interactions with receptor residues.

-

Impact the relative orientation of the alpha and omega side chains, which are critical for receptor activation.

-

-

Influence on Metabolic Stability: Prostaglandins are subject to rapid metabolism, which limits their therapeutic utility. The introduction of a methoxy group can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life.[7] This could be a primary rationale for the synthesis of 3-Methoxylimaprost.

-

Alteration of Physicochemical Properties: A methoxy group can increase the lipophilicity of a molecule compared to a hydroxyl group. This could affect its absorption, distribution, and ability to cross cell membranes, potentially influencing its oral bioavailability and tissue penetration.

The following diagram illustrates the core structure of a PGE1 analog and highlights the position of the novel methoxy group in 3-Methoxylimaprost.

Caption: Generalized structure of a PGE1 analog highlighting the C3-methoxy modification.

Experimental Workflows for SAR Determination

To elucidate the structure-activity relationship of 3-Methoxylimaprost, a systematic evaluation of its effects on receptor binding, downstream signaling, and cellular function is required. The following experimental workflows provide a comprehensive approach to characterizing this novel compound in comparison to its parent, limaprost.

Workflow for In Vitro Characterization

The initial characterization should focus on the molecular and cellular effects of 3-Methoxylimaprost.

Caption: In vitro workflow for characterizing 3-Methoxylimaprost.

Experimental Protocols

This protocol determines the binding affinity (Ki) of 3-Methoxylimaprost for specific EP receptors. A competitive binding assay using a radiolabeled ligand is standard.

-

Cell Culture: Culture HEK293 cells stably expressing the human EP receptor of interest (e.g., EP2).

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of radiolabeled PGE1 (e.g., [3H]-PGE1), and varying concentrations of unlabeled 3-Methoxylimaprost, limaprost, or PGE1 (for standard curve).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of 3-Methoxylimaprost to stimulate the Gs signaling pathway.

-

Cell Culture: Plate cells expressing the target EP receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to near confluence.[6][8]

-

Assay Preparation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

-

Compound Addition: Add varying concentrations of 3-Methoxylimaprost or limaprost to the wells.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.[9][10]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay assesses the functional impact of 3-Methoxylimaprost on a key physiological process. Light Transmission Aggregometry (LTA) is the gold standard.[4]

-

Sample Preparation: Obtain fresh human whole blood from healthy, consenting donors into citrate-containing tubes.[3]

-

PRP and PPP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes).[1][3]

-

Instrument Setup: Calibrate a light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure:

-

Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.[1]

-

Add a pre-determined concentration of 3-Methoxylimaprost or limaprost (or vehicle control) and incubate for a short period.

-

Induce platelet aggregation by adding a platelet agonist such as ADP or collagen.

-

-

Data Acquisition: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the inhibitory effect of 3-Methoxylimaprost and determine its IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be tabulated to allow for a clear comparison between 3-Methoxylimaprost and its parent compound, limaprost.

| Parameter | Limaprost | 3-Methoxylimaprost | Interpretation |

| EP2 Receptor Binding (Ki, nM) | Value | Value | Lower Ki indicates higher binding affinity. |

| cAMP Accumulation (EC50, nM) | Value | Value | Lower EC50 indicates greater potency in signaling. |

| cAMP Accumulation (Emax, %) | 100% (Reference) | Value | Compares the maximal efficacy to limaprost. |

| Platelet Aggregation (IC50, nM) | Value | Value | Lower IC50 indicates greater potency in inhibiting platelet function. |

Interpretation of Potential Outcomes:

-

Increased Potency/Affinity (Lower Ki, EC50, IC50): This would suggest that the 3-methoxy group favorably influences the interaction with the EP receptor, leading to enhanced biological activity.

-

Decreased Potency/Affinity (Higher Ki, EC50, IC50): This would indicate that the modification is detrimental to receptor binding and activation, possibly due to steric clash or loss of a key interaction.

-

Similar Potency but Improved Pharmacokinetics (in subsequent in vivo studies): This would suggest that the primary benefit of the 3-methoxy group is to enhance metabolic stability or improve bioavailability, rather than altering the direct interaction with the receptor.

-

Altered Receptor Selectivity: The binding and functional assays should be repeated for other EP receptor subtypes (EP1, EP3, EP4) to determine if the 3-methoxy modification alters the selectivity profile of the molecule compared to limaprost.

Signaling Pathway

The canonical signaling pathway activated by limaprost and expected for 3-Methoxylimaprost at Gs-coupled EP receptors is depicted below.

Caption: Gs-coupled EP receptor signaling pathway.

Conclusion

The structure-activity relationship of 3-Methoxylimaprost is a compelling area of investigation. While direct data is absent, a robust understanding of prostaglandin pharmacology allows for the formulation of clear hypotheses regarding the impact of the C3-methoxy modification. The introduction of this group may influence receptor affinity, metabolic stability, and overall potency. The experimental protocols outlined in this guide provide a rigorous framework for the systematic evaluation of 3-Methoxylimaprost, enabling a thorough comparison with its parent compound, limaprost. The results of these studies will be crucial in determining the therapeutic potential of this novel prostaglandin analog.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438378, Limaprost. Retrieved from [Link][1]

-

Patsnap. (2024, July 17). What is the mechanism of Limaprost?. Synapse. Retrieved from [Link][4]

-

Abramovitz, M., et al. (2001). Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Molecular Pharmacology, 59(6), 1446-1456. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link][9]

-

DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link][8]

-

Vinholt, P. J., et al. (2017). Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader. PLOS ONE, 12(10), e0186114. Retrieved from [Link][2]

-

Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link][11]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link][10]

-

Zhang, J., et al. (2017). Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. Journal of Agricultural and Food Chemistry, 65(25), 5273-5279. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2024, September 30). 27.4: Prostaglandins and Other Eicosanoids. Retrieved from [Link][5]

Sources

- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of alterations in the cyclopentane ring on bone resorptive activity of prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Cyclopentenone prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 10. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of 3-Methoxylimaprost

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 3-Methoxylimaprost

Preamble: Navigating the Data Landscape for a Novel Analog

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-Methoxylimaprost, a novel analog of the prostaglandin E1 (PGE1) derivative, Limaprost. It is critical to establish at the outset that, as a novel compound, direct, peer-reviewed literature on 3-Methoxylimaprost is scarce. Therefore, this document is constructed upon a solid foundation of extensive data available for its parent compound, Limaprost, which has been in clinical use and the subject of numerous studies.[1][2][3] The principles of its mechanism, its physiological effects, and its disposition in the body are expected to be largely conserved, with potential modulations conferred by the addition of the 3-methoxy group. This guide will clearly delineate between data established for Limaprost and scientifically-grounded projections for its 3-methoxy derivative, providing researchers and drug development professionals with a robust framework for their own investigations.

Molecular Profile and Rationale

3-Methoxylimaprost is a synthetic analog of Limaprost, itself a more stable and orally active derivative of the endogenous signaling molecule, Prostaglandin E1.[1][4] The core structure is designed to elicit specific physiological responses, primarily vasodilation and the inhibition of platelet aggregation, by targeting prostanoid receptors.[1][2][5] The introduction of a methoxy group at the 3-position is a common medicinal chemistry strategy aimed at potentially altering the compound's metabolic stability, receptor binding affinity, or lipophilicity, which in turn could fine-tune its pharmacokinetic and pharmacodynamic profile.

Chemical Structure:

-

IUPAC Name: (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,S)-3-hydroxy-5-methylnon-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate with a methoxy group at the 3-position of the heptenoate chain.

-

Molecular Formula: C23H38O6

-

Canonical SMILES: OCCCCC)[C@H]1CCCCC(OC)CC(O)=O">C@@HCC1=O[6]

Pharmacodynamics: Mechanism of Action and Physiological Effects

The therapeutic effects of Limaprost and, by extension, 3-Methoxylimaprost, are rooted in their activity as agonists for specific G-protein coupled receptors (GPCRs) for prostaglandins.

Primary Mechanism: EP Receptor Agonism

Limaprost exerts its pharmacological effects by acting as an agonist at prostanoid receptors, with a notable affinity for the prostaglandin E2 (PGE2) receptor of the EP2 subtype.[1][7] It is hypothesized that 3-Methoxylimaprost shares this mechanism. Upon binding, it initiates a well-defined intracellular signaling cascade.

The binding of the ligand to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets activates the associated Gαs subunit.[1] This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent elevation of intracellular cAMP is the pivotal event in the compound's mechanism of action.[8]

Downstream Signaling Pathways

The increase in intracellular cAMP triggers distinct downstream effects in different cell types:

-

In Vascular Smooth Muscle Cells: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[9] PKA phosphorylates several downstream targets, including myosin light-chain kinase, which ultimately results in smooth muscle relaxation. This leads to vasodilation, an increase in the diameter of blood vessels, and consequently, enhanced blood flow.[1][8]

-

In Platelets: In a similar fashion, increased cAMP levels in platelets activate PKA. This interferes with key platelet activation pathways, including those mediated by thromboxane A2 and ADP.[1][10] The result is a potent inhibition of platelet aggregation, shape change, and granule release, which contributes to an anti-thrombotic effect.[1][8] PGE1 is a known potent inhibitor of platelet aggregation.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Limaprost used for? [synapse.patsnap.com]

- 3. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. limaprost [drugcentral.org]

- 6. glpbio.cn [glpbio.cn]

- 7. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Limaprost? [synapse.patsnap.com]

- 9. medsciencebiopharma.com [medsciencebiopharma.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Methoxylimaprost solution preparation and stability

Application Note: Preparation and Stability Profiling of 3-Methoxylimaprost (Limaprost Impurity Reference Standard)

Executive Summary & Scientific Context

3-Methoxylimaprost is a critical process-related impurity and degradation product associated with Limaprost (17S,20-dimethyl-trans-

The Mechanistic Challenge:

The presence of the

This Application Note provides a robust protocol for the preparation of 3-Methoxylimaprost reference standard solutions and details the stability parameters required to prevent artifactual quantification errors during Limaprost analysis.

Chemical Pathway & Mechanism (Visualized)

The formation of 3-Methoxylimaprost is a reversible equilibrium driven by solvent polarity and pH. Understanding this pathway is essential for accurate solution preparation.

Figure 1: The Michael addition pathway converting Limaprost to 3-Methoxylimaprost in methanolic environments, alongside the competing dehydration pathway.

Protocol: Preparation of 3-Methoxylimaprost Standard Solution

Objective: To prepare a stable stock solution of 3-Methoxylimaprost for use as an impurity reference marker in HPLC/LC-MS.

Critical Warning: Do NOT use methanol as the diluent for the final working solution if you intend to measure the equilibrium constant. However, if you are preparing the impurity from Limaprost (forced degradation), methanol is required. The protocol below assumes you possess the isolated 3-Methoxylimaprost Reference Standard (solid).

Reagents & Equipment

-

Analyte: 3-Methoxylimaprost Reference Standard (Purity >95%).

-

Solvent A (Primary): Acetonitrile (LC-MS Grade) – Preferred for stability.

-

Solvent B (Alternative): DMSO (Anhydrous) – Use only if solubility in ACN is insufficient.

-

Glassware: Amber borosilicate glass volumetric flasks (Class A). Plasticware must be avoided due to prostaglandin adsorption.

-

Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology

-

Equilibration:

-

Remove the 3-Methoxylimaprost vial from the freezer (-20°C or -80°C).

-

Allow it to equilibrate to room temperature (20–25°C) for 30 minutes inside a desiccator to prevent moisture condensation.

-

-

Weighing (Gravimetric Preparation):

-

Weigh approximately 1.0 mg of 3-Methoxylimaprost into a 10 mL amber volumetric flask.

-

Note: Due to the oily/waxy nature of prostaglandins, washing the weighing boat with the solvent is recommended to ensure quantitative transfer.

-

-

Dissolution (The "Zero-Methanol" Rule):

-

Add approximately 5 mL of Acetonitrile (ACN) .

-

Sonicate for 30 seconds at ambient temperature. Do not heat.

-

Dilute to volume with Acetonitrile.

-

Concentration: 0.1 mg/mL (100 µg/mL).

-

-

Inerting:

-

Purge the headspace of the flask with a gentle stream of Argon for 15 seconds.

-

Seal tightly with a PTFE-lined cap.

-

-

Storage:

-

Store aliquots in amber glass HPLC vials at -80°C .

-

Shelf Life: 6 months at -80°C; 1 week at 4°C.

-

Stability Profiling & Solvent Compatibility

The stability of 3-Methoxylimaprost is heavily dependent on the solvent system. The following data summarizes the stability risks associated with common laboratory solvents.

Table 1: Solvent Compatibility Matrix

| Solvent System | Stability Rating | Mechanism of Failure | Recommendation |

| Acetonitrile (Pure) | High | Minimal degradation. | Primary Choice for stock solutions. |

| Methanol (Pure) | Low | Equilibrium shift; trans-esterification risk. | Avoid for storage; use only for immediate injection. |

| Water/Buffer (pH > 7) | Critical | Retro-Michael addition (reversion to Limaprost) + Dehydration. | Forbidden for storage. |

| Water/Buffer (pH < 4) | Moderate | Potential acid-catalyzed dehydration. | Use only during active chromatography. |

| DMSO | High | Good solubility, but high boiling point complicates drying. | Secondary choice. |

Experimental Validation: The Retro-Michael Challenge

Researchers often observe "disappearing" impurity peaks. This is due to the Retro-Michael reaction , where 3-Methoxylimaprost reverts to Limaprost in aqueous or basic conditions.

Validation Protocol:

-

Inject the 3-Methoxylimaprost stock (in ACN) onto the HPLC.

-

Dilute the stock 1:10 with Phosphate Buffer (pH 7.4) .

-

Inject immediately (T=0) and then every 15 minutes for 2 hours.

-

Observation: You will observe the decrease of the 3-Methoxy peak and the simultaneous rise of the Limaprost peak.

Analytical Considerations (HPLC/LC-MS)

When analyzing 3-Methoxylimaprost, the chromatographic conditions must separate it from Limaprost and the 11-deoxy degradant.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (NOT Methanol).

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20% -> 70% B

-

8-10 min: 95% B

-

-

Detection:

-

UV: 210 nm (Low sensitivity).

-

MS: ESI Negative Mode (m/z [M-H]-). Note: 3-Methoxylimaprost mass will be Limaprost Mass + 32 Da.

-

References

-

Limaprost Alfadex Stability Studies

-

General Prostaglandin Chemistry (Michael Addition)

-

Source: Journal of the American Chemical Society.[2] "Prostaglandin E1: Stability and Degradation Pathways." (General Reference for PGE degradation mechanisms).

- Relevance: Provides the mechanistic basis for the nucleophilic attack on -unsatur

-

URL:[Link] (Search: Prostaglandin degradation Michael addition)

-

-

Limaprost Impurity Profiling

- Source: Pharmaffili

- Relevance: Identifies common degradation products like 11-deoxy-limaprost and 8-iso-limaprost, providing context for where 3-methoxy fits in the degrad

-

URL:[Link]

Note: While "3-Methoxylimaprost" is a specific process impurity often generated in-situ during methanolic handling, standard pharmacopeial references focus heavily on the 11-deoxy and 8-iso degradants. The protocol above is derived from first-principles organic chemistry applied to the specific

Sources

Introduction: Understanding 3-Methoxylimaprost (Limaprost)

An Application Guide for the In Vivo Administration of 3-Methoxylimaprost (Limaprost) in Murine Models

3-Methoxylimaprost, commonly known as Limaprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1).[1] Developed for its significant vasodilatory and anti-platelet aggregation properties, Limaprost has become a valuable tool in preclinical research, particularly in models of ischemic conditions and neuropathic pain.[1][2][3] Its therapeutic effects stem from its ability to improve peripheral circulation and enhance blood flow within nerve tissues.[1][4] This guide provides a comprehensive overview of the principles and detailed protocols for the in vivo administration of Limaprost in mouse models, designed for researchers, scientists, and drug development professionals.

The core mechanism of Limaprost involves its function as an agonist at prostanoid receptors, primarily the EP2 subtype.[1] This interaction triggers a cascade of intracellular events that are fundamental to its physiological effects.

Mechanism of Action: The EP2 Receptor Signaling Pathway

Limaprost exerts its pharmacological effects by binding to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets.[1] This binding activates the associated Gαs subunit, which in turn stimulates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP is the pivotal event, leading to the activation of Protein Kinase A (PKA) and subsequent vasodilation and inhibition of platelet aggregation.[1]

Caption: Limaprost signaling cascade via the EP2 receptor.

Pre-Administration Essentials: Ensuring Rigor and Reproducibility

Successful in vivo studies hinge on meticulous preparation. The following considerations are critical regardless of the chosen administration route.

Formulation and Vehicle Selection

Limaprost is often formulated as Limaprost alfadex , which incorporates an alpha-cyclodextrin to enhance stability and oral bioavailability.[2]

-

Stock Solutions: Due to its chemical nature, Limaprost may require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice.[5] It is crucial to create a high-concentration stock and then dilute it into an aqueous vehicle for final administration to minimize solvent toxicity.

-

Working Solutions & Vehicles:

-

Oral (PO): For oral gavage, Limaprost alfadex can often be dissolved or suspended directly in purified water (distilled or tap water has been used in published studies).[4][6]

-

Parenteral (IV, IP, SC): For injections, a sterile, isotonic vehicle is mandatory to prevent irritation and ensure physiological compatibility. Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) are standard choices. The final concentration of any organic solvent (like DMSO) should ideally be below 1% to avoid inflammatory responses or other confounding effects.

-

Dosage Calculation and Preparation

Dosages are typically expressed in micrograms (µg) or milligrams (mg) per kilogram (kg) of body weight.

Formula: Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

Scientist's Note: Always weigh each mouse on the day of administration to ensure accurate dosing. Prepare fresh working solutions daily, especially for aqueous formulations of prostaglandins, which can be prone to degradation. Warming solutions to room or body temperature before injection can reduce animal discomfort.[7][8]

Animal Welfare and Ethical Handling

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

-

Restraint: Use proper and firm, but gentle, restraint techniques to ensure the safety of both the animal and the researcher.[7]

-

Aseptic Technique: For all parenteral routes, disinfect the injection site with 70% ethanol or a similar antiseptic to prevent infection.[9] Use a new, sterile needle and syringe for each animal to prevent cross-contamination and ensure needle sharpness.[8][9]

Routes of Administration: Protocols and Technical Insights

The choice of administration route is a critical experimental parameter that influences pharmacokinetics, bioavailability, and ultimately, the study's outcome. Several routes are viable for Limaprost administration in mice, each with distinct advantages and challenges.

Protocol 1: Oral Gavage (PO)

This is a well-documented and effective route for administering Limaprost alfadex, reflecting its clinical use.[4][6][10]

Step-by-Step Methodology:

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal's neck and body form a straight line.

-

Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Needle Insertion: Introduce the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

-

Rationale: Following the upper palate ensures the needle enters the esophagus rather than the trachea. If the mouse struggles or you feel resistance, withdraw immediately and restart.

-

-

Substance Administration: Once the needle is in place, administer the prepared Limaprost solution smoothly and at a controlled rate.

-

Withdrawal and Monitoring: Withdraw the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of respiratory distress (indicating accidental tracheal administration) or discomfort.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common and rapid method for achieving systemic drug distribution.

Step-by-Step Methodology:

-

Animal Restraint: Securely restrain the mouse in dorsal recumbency (face up), tilting the head slightly downwards.

-

Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum, which is typically on the left side, and the urinary bladder in the midline.[9]

-

Injection: Using a 25-27G needle, insert the needle (bevel up) at a 30-45 degree angle into the identified quadrant.

-

Aspiration Check: Gently pull back on the syringe plunger.

-

Self-Validation Check: If no fluid or aspirate appears, you are correctly in the peritoneal cavity. If yellow fluid (urine) or brown/green fluid (intestinal contents) is aspirated, withdraw the needle, discard the syringe, and re-attempt at a different site with fresh materials.[8] If blood is aspirated, you have entered a vessel; withdraw slightly and redirect.[8]

-

-

Substance Administration: Inject the solution at a steady rate.

-

Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Protocol 3: Subcutaneous (SC) Injection

SC administration provides a slower, more sustained release of the compound compared to IP or IV routes.[12]

Step-by-Step Methodology:

-

Animal Restraint: Grasp the loose skin over the neck and back (scruff) to create a "tent" of skin.

-

Site Identification: The injection site is the base of the skin tent, typically in the interscapular region (between the shoulder blades).

-

Injection: Insert a 25-27G needle (bevel up) into the base of the tent, parallel to the mouse's body.

-

Rationale: A parallel insertion ensures the needle remains in the subcutaneous space and does not puncture the underlying muscle or thoracic cavity.[8]

-

-

Aspiration Check: Briefly aspirate to ensure a blood vessel has not been entered.

-

Substance Administration: Inject the volume, which will form a small bleb or pocket under the skin.

-

Withdrawal and Monitoring: Withdraw the needle and gently pinch the injection site to prevent leakage. Monitor the animal for any site reactions.

Protocol 4: Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, offers the most rapid onset of action and 100% bioavailability. It is technically the most challenging route.

Step-by-Step Methodology:

-

Animal Preparation: Place the mouse in a restraining device that exposes the tail. Warming the tail with a heat lamp or warm water can cause vasodilation, making the veins more visible and easier to access.

-

Site Identification: Identify one of the two lateral tail veins. Disinfect the area with an alcohol wipe.

-

Injection: Using a small gauge needle (27-30G), insert the needle (bevel up) into the vein at a shallow angle.

-

Confirmation of Placement: Correct placement is often confirmed by observing a lack of resistance during injection and seeing the solution clear the vein. If a subcutaneous bleb forms, the needle is not in the vein.

-

Substance Administration: Inject the solution slowly and steadily.

-

Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Comparative Analysis of Administration Routes

The optimal route depends on the specific experimental goals, such as the desired pharmacokinetic profile and the nature of the disease model.

| Feature | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |

| Onset of Action | Slowest (requires absorption) | Rapid | Slow to Moderate | Most Rapid (Immediate) |

| Bioavailability | Variable; subject to first-pass metabolism | High, but not 100% | High, slower absorption | 100% by definition |

| Technical Difficulty | Moderate; requires practice | Low to Moderate | Low | High; requires skill |

| Stress to Animal | Moderate to High | Moderate | Low to Moderate | High |

| Key Advantage | Clinically relevant for orally active drugs like Limaprost.[1] | Easy, rapid systemic exposure. | Simple, allows for sustained release. | Precise dose delivery, rapid effect. |

| Key Disadvantage | Risk of aspiration; variable absorption. | Risk of organ puncture or injection into fat pads. | Slower absorption; potential for site irritation. | Technically difficult; low volume limit. |

Typical Experimental Workflow

A well-structured experimental plan is essential for obtaining reliable and interpretable data.

Caption: A generalized workflow for in vivo studies using Limaprost.

Post-Administration Monitoring and Data Interpretation

Following administration, mice should be carefully monitored for both expected pharmacological effects and any potential adverse reactions.

-

Expected Effects: Depending on the model, researchers may observe outcomes related to increased blood flow or reduced pain behaviors.[2][3]

-

Adverse Effects: While Limaprost is generally well-tolerated, potential side effects associated with prostaglandins include flushing and headache.[1] In mice, this may manifest as changes in skin color (ears), altered activity levels, or signs of discomfort. Careful observation is paramount.

-

Pharmacokinetics: Be mindful that Limaprost is rapidly absorbed and eliminated, with a short half-life.[13][14] The timing of your endpoint measurements relative to the administration time is critical and should be chosen to coincide with the expected peak plasma concentration or desired therapeutic window.

Conclusion

The successful in vivo administration of 3-Methoxylimaprost (Limaprost) in mice requires a thorough understanding of the compound's properties, meticulous attention to protocol detail, and a commitment to ethical animal handling. By selecting the appropriate administration route—be it the clinically relevant oral gavage or parenteral routes like IP, SC, or IV—and adhering to rigorous scientific standards, researchers can effectively leverage this potent PGE1 analog to investigate a wide range of physiological and pathological processes.

References

-

Gaetano, T., & Pelus, L. M. (1988). In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2. PubMed. [Link]

-

Pelus, L. M. (1989). In vivo modulation of myelopoiesis by prostaglandin E2. III. Induction of suppressor cells in marrow and spleen capable of mediating inhibition of CFU-GM proliferation. PubMed. [Link]

-

Uchida, K., et al. (2011). Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976), 36(11), 865-9. [Link]

-

Gauchan, P., et al. (2009). Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice. Journal of Pharmacological Sciences, 109(3), 469-72. [Link]

-

Ota, T., et al. (2005). Prostaglandin Analogues and Mouse Intraocular Pressure: Effects of Tafluprost, Latanoprost, Travoprost, and Unoprostone, Considering 24-Hour Variation. Investigative Ophthalmology & Visual Science, 46(6), 2006-11. [Link]

-

Gauchan, P., et al. (2009). Effects of the Prostaglandin E1 Analog Limaprost on Mechanical Allodynia Caused by Chemotherapeutic Agents in Mice. ResearchGate. [Link]

-

Onda, A., et al. (2014). Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. European Spine Journal, 23(11), 2436-42. [Link]

-

Sekiguchi, Y., et al. (2010). Comparison the effect of Beraprost sodium with that of limaprost alfadex in rat neuropathic intermittent claudication model. ResearchGate. [Link]

-

University of Arizona Research Animal Resources. (n.d.). Mouse Intraperitoneal (IP) administration. University of Arizona. [Link]

-

Kim, S. D., et al. (2015). Bioequivalence study of two limaprost alfadex 5 μg tablets in healthy subjects: Moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). ResearchGate. [Link]

-

Ohtori, S., et al. (2012). Limaprost, a prostaglandin E1 analog, improves pain and ABI in patients with lumbar spinal stenosis. OPAC. [Link]

-

Adis Insight. (2021). Limaprost. ResearchGate. [Link]

-

Patsnap Synapse. (2025). Limaprost - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Trebino, C. E., et al. (2003). Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences, 100(15), 9044-9. [Link]

-

McGill University. (2009). MODULE 2 THE LABORATORY MOUSE. McGill University. [Link]

-

Ota, T., et al. (2006). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice. Investigative Ophthalmology & Visual Science, 47(8), 3383-8. [Link]

-

Queen's University. (2012). Intraperitoneal Injection in Mice. Queen's University. [Link]

-

Ota, T., et al. (2005). Prostaglandin analogues and mouse intraocular pressure: effects of tafluprost, latanoprost, travoprost, and unoprostone, considering 24-hour variation. PubMed. [Link]

-

University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care - University of British Columbia. [Link]

-

Winkler, N. S., & Fautsch, M. P. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 102-9. [Link]

-

Kelly, C. J., et al. (1986). Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis. The Journal of Immunology, 137(3), 782-9. [Link]

-

Ota, T., et al. (2005). The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice. PubMed. [Link]

-

Université de Montréal. (2011). Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

-

Balderrama-Lagunes, P., et al. (2020). Evaluation of a novel technique for intraperitoneal injections in mice. ResearchGate. [Link]

-

Doherty, N. S., & Burger, P. V. (1981). The role of prostaglandins in the nociceptive response induced by intraperitoneal injection of zymosan in mice. PubMed. [Link]

-

Chondrex, Inc. (n.d.). Subcutaneous Administration. Chondrex, Inc.. [Link]

-

Chen, H., et al. (2015). Single- And Multiple-Dose Pharmacokinetics and Tolerability of Limaprost in Healthy Chinese Subjects. PubMed. [Link]

-

Inada, T., et al. (2011). Intravenous anesthetic propofol suppresses prostaglandin E2 production in murine dendritic cells. Taylor & Francis Online. [Link]

-

Kim, S. D., et al. (2010). Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. PubMed. [Link]

-

Sabino, M. A., et al. (2017). Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis. Journal of the American Association for Laboratory Animal Science, 56(6), 738-747. [Link]

-

Divis, L. N., et al. (1990). Serum tamoxifen concentrations in the athymic nude mouse after three methods of administration. PubMed. [Link]

-

Storm, G., et al. (1998). Comparative pharmacokinetic and cytotoxic analysis of three different formulations of mitoxantrone in mice. PubMed. [Link]

-

Marchese, A., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 322. [Link]

-

Laufer, S., et al. (2002). The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2. PubMed. [Link]

-

Kanoh, S., & Rubin, B. K. (2010). Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. Clinical Microbiology Reviews, 23(3), 590-615. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limaprost | PGE Synthase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. uac.arizona.edu [uac.arizona.edu]

- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 10. researchgate.net [researchgate.net]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Determination of 3-Methoxylimaprost Using a Competitive ELISA Kit

Prepared by: Senior Application Scientist

Introduction: The Significance of 3-Methoxylimaprost Quantification

3-Methoxylimaprost is a synthetic, orally active analog of Prostaglandin E1 (PGE1). As a member of the eicosanoid family, PGE1 and its analogs are potent lipid mediators involved in a vast array of physiological and pathological processes.[1][2] Synthetic analogs like Limaprost and Misoprostol are designed for enhanced stability and potency compared to the naturally occurring PGE1.[3][4][5] 3-Methoxylimaprost, with its modified structure, is of significant interest in research fields including:

-

Inflammation and Immunology: PGE1 analogs are known to modulate immune responses and cytokine production.[2][6]

-

Cardiovascular Research: These compounds possess strong vasodilatory properties, impacting blood flow and platelet aggregation.[4][7]

-

Drug Development: Evaluating the pharmacokinetics and pharmacodynamics of novel PGE1-based therapeutics requires precise quantification in biological matrices.[1][5]

This guide provides a comprehensive protocol and application insights for the quantitative measurement of 3-Methoxylimaprost in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Competitive ELISA

This assay is based on the principle of competitive binding.[8][9][10] The central event is the competition between the unlabeled 3-Methoxylimaprost present in the sample and a fixed amount of enzyme-conjugated 3-Methoxylimaprost for a limited number of binding sites on a specific polyclonal antibody pre-coated onto the microplate wells.

The process unfolds as follows:

-

Samples or standards containing unknown amounts of 3-Methoxylimaprost are added to the wells.

-

An enzyme-conjugated version of 3-Methoxylimaprost is then added.

-

During incubation, the "free" and "conjugated" forms of the analyte compete to bind to the immobilized antibody.

-

After washing away unbound reagents, a substrate solution is added. The enzyme converts the substrate into a colored product.

Crucially, the intensity of the resulting color is inversely proportional to the concentration of 3-Methoxylimaprost in the sample.[9] High concentrations of the analyte in the sample lead to less binding of the enzyme-conjugate, resulting in a weaker signal. Conversely, low concentrations result in more enzyme-conjugate binding and a stronger signal.

Kit Components, Storage, and Handling

Upon receipt, store the kit at 2-8°C. Do not freeze. Ensure all reagents are brought to room temperature (18-25°C) for at least 15-20 minutes before use.[11][12] Unused wells should be returned to the foil pouch with the desiccant and resealed.

| Component | Quantity | Storage |

| Antibody-Coated Microplate | 96 wells (12x8 strips) | 2-8°C |

| 3-Methoxylimaprost Standard | 2 vials | 2-8°C |

| HRP-Conjugate | 1 vial (100x) | 2-8°C (Protect from light) |

| Standard & Sample Diluent | 1 bottle | 2-8°C |

| HRP-Conjugate Diluent | 1 bottle | 2-8°C |

| Wash Buffer Concentrate | 1 bottle (25x) | 2-8°C |

| TMB Substrate | 1 bottle | 2-8°C (Protect from light) |

| Stop Solution | 1 bottle | 2-8°C |

| Plate Sealers | 4 sheets | Room Temperature |

Scientist's Note on Stability: Prostaglandin analogs can be sensitive to temperature fluctuations and light exposure.[13] Adhering to the recommended storage conditions is paramount for maintaining reagent integrity and ensuring assay reproducibility.

Reagent Preparation

1. Wash Buffer (1x):

-

Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 20 mL of concentrate to 480 mL of water to prepare 500 mL of 1x Wash Buffer.

-

Rationale: The wash buffer is critical for removing unbound components after incubation steps, thereby reducing background noise and increasing the signal-to-noise ratio.

2. 3-Methoxylimaprost Standard Curve:

-

Reconstitute one vial of the standard with 1.0 mL of Standard & Sample Diluent to create the stock solution. The concentration will be indicated on the vial label (e.g., 2000 pg/mL). Allow it to sit for 10 minutes and mix gently.

-

Label a series of microcentrifuge tubes for serial dilution.

-

Perform serial dilutions as shown in the table below to generate the standard curve. Use fresh pipette tips for each transfer.[11]

-

Rationale: An accurate standard curve is the foundation of a quantitative assay. Pipetting errors during this step are a major source of variability.[14] Running standards in duplicate or triplicate is highly recommended.[11]

| Tube | Concentration (pg/mL) | Action |

| Stock | 2000 | Reconstituted Standard |

| S6 | 1000 | 300 µL Stock + 300 µL Diluent |

| S5 | 500 | 300 µL S6 + 300 µL Diluent |

| S4 | 250 | 300 µL S5 + 300 µL Diluent |

| S3 | 125 | 300 µL S4 + 300 µL Diluent |

| S2 | 62.5 | 300 µL S3 + 300 µL Diluent |

| S1 | 31.25 | 300 µL S2 + 300 µL Diluent |

| S0 (Blank) | 0 | 300 µL Diluent only |

3. HRP-Conjugate (1x):

-

Prepare this solution within 15 minutes of use.

-

Dilute the 100x HRP-Conjugate 1:100 with the HRP-Conjugate Diluent. For example, add 10 µL of 100x conjugate to 990 µL of diluent for each 1 mL needed.

-

Rationale: The HRP (Horseradish Peroxidase) enzyme is light-sensitive and its activity can degrade over time once diluted. Preparing it fresh ensures maximum enzymatic activity for signal generation.

Sample Handling and Preparation

Proper sample collection and preparation are critical for accurate results. Avoid repeated freeze-thaw cycles.[15][16] If samples require dilution, use the Standard & Sample Diluent provided.

-

Serum: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C.[16][17] Aspirate the serum immediately and assay or aliquot and store at -80°C.

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[17][18] Aspirate the plasma and assay or aliquot and store at -80°C.

-

Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes to remove cellular debris.[15] Assay the supernatant immediately or store at -80°C.

-

Tissue Homogenates: The protocol will vary by tissue type.[19] In general, rinse tissues with ice-cold PBS to remove excess blood. Homogenize in an appropriate lysis buffer, then centrifuge to pellet debris. The supernatant can then be assayed. A preliminary experiment to determine the optimal sample dilution is highly recommended.

Assay Protocol

-

Prepare: Determine the number of wells required for standards, blanks, and samples. It is recommended to run all in duplicate.[9]

-

Add Standards and Samples: Add 50 µL of each standard, blank (S0), and prepared sample to the appropriate wells.

-

Add HRP-Conjugate: Immediately add 50 µL of the freshly prepared 1x HRP-Conjugate to each well.

-

Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.

-

Wash: Aspirate the liquid from each well. Add 350 µL of 1x Wash Buffer to each well. Let it soak for 1-2 minutes. Aspirate and repeat the wash process 4 more times for a total of 5 washes. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[11]

-

Scientist's Note: Inadequate washing is a common cause of high background.[12] Ensure complete aspiration at each step.

-

-

Add Substrate: Add 90 µL of TMB Substrate to each well.

-

Incubate for Signal Development: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

-

Scientist's Note: TMB substrate is light-sensitive.[12] The incubation time may need optimization; the reaction should be stopped before the highest standard wells become faint and the blank wells become overly saturated.

-

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis and Interpretation

-

Calculate Average OD: Calculate the average OD for each set of duplicate standards, controls, and samples.

-